
Hydrobenzoin
Overview
Description
Hydrobenzoin (1,2-diphenylethane-1,2-diol) is a chiral vicinal diol with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It exists as four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (S,S)-(−)-enantiomer is a white crystalline solid with a melting point of 148–150°C and serves as a versatile chiral auxiliary in asymmetric synthesis, pharmaceutical intermediates, and ligand design . This compound is synthesized via the reduction of benzil (1,2-diphenylethanedione) using sodium borohydride or electrocatalytic methods with Pd/Cu bimetallic systems . Its applications span catalysis, enantioselective separations, and drug development, particularly as a scaffold for muscarinic acetylcholine receptor (mAChR) M1 antagonists .
Preparation Methods
Sodium Borohydride Reduction of Benzil
Reaction Mechanism and Diastereoselectivity
The reduction of benzil (1,2-diphenylethanedione) to hydrobenzoin using sodium borohydride (NaBH₄) proceeds via nucleophilic addition of hydride ions to carbonyl carbons. The sp²-hybridized carbonyl carbons undergo nucleophilic attack by the hydride (H⁻) from NaBH₄, forming alkoxide intermediates 2. Subsequent proton transfer from the solvent (ethanol or water) yields the diol product.
This reaction exhibits pronounced diastereoselectivity, predominantly yielding the meso-hydrobenzoin isomer due to steric and electronic factors . The planar transition state during hydride attack favors a syn-addition pathway, where both hydrides add to the same face of the diketone. This selectivity arises from the minimization of steric hindrance between phenyl groups in the transition state2 . Computational studies suggest that the meso isomer is thermodynamically favored by 2–3 kcal/mol over the racemic (R,R and S,S) forms .
Table 1: Comparative Yields and Diastereoselectivity in Benzil Reductions
Reducing Agent | Solvent | Temperature | Yield (%) | meso:Racemic Ratio |
---|---|---|---|---|
NaBH₄ | Ethanol | 25°C | 70–80 | 95:5 |
NaBH₄ | THF | 0°C | 65 | 90:10 |
LiAlH₄ | Diethyl ether | Reflux | 85 | 80:20 |
Experimental Procedure and Optimization
A standardized protocol involves dissolving benzil (2.5 mmol) in 95% ethanol (4 mL) followed by gradual addition of NaBH₄ (2.5 mmol) . The exothermic reaction completes within 10 minutes, evidenced by the disappearance of the diketone’s yellow color. Hydrolysis of the borate ester intermediate with water (5–10 mL) under gentle heating yields crystalline meso-hydrobenzoin after cooling . Key optimizations include:
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Solvent Choice : Ethanol enhances solubility of benzil and stabilizes intermediates, whereas THF increases reaction rate but reduces yield .
-
Stoichiometry : A 1:1 molar ratio of benzil to NaBH₄ suffices, but excess borohydride (1.2 equiv) compensates for solvent moisture .
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Crystallization : Gradual water addition induces cloudiness, prompting crystallization. Ice-bath cooling (20–30 minutes) maximizes crystal recovery .
Directed Ortho,ortho'-Dimetalation of this compound
Functionalization Strategy
The directed ortho,ortho'-dimetalation of (R,R)-hydrobenzoin enables rapid access to chiral diol derivatives . Deprotonation with n-BuLi (6 equiv) generates a tetralithiated intermediate, which reacts with electrophiles (e.g., iodomethane, benzaldehyde) to install substituents at both ortho positions. This method bypasses traditional multi-step sequences involving McMurry coupling and asymmetric dihydroxylation .
Table 2: Scope of Electrophiles in Dimetalation Reactions
Electrophile | Product | Yield (%) | Application |
---|---|---|---|
I₂ | Diiodothis compound | 78 | Cross-coupling precursor |
Me₃SiCl | Bis(trimethylsilyl) | 85 | Protecting group strategy |
PhCHO | Diphenylthis compound | 62 | Ligand synthesis |
One-Pot Synthesis of Vivol Ligand
The utility of this method is exemplified in the synthesis of Vivol, a chiral ligand for asymmetric catalysis. Treatment of the tetralithiated intermediate with triflate electrophiles, followed by Pd-catalyzed cross-coupling, yields Vivol in 32% overall yield from (R,R)-hydrobenzoin . This approach eliminates the need for optical enrichment and streamlines library synthesis of chiral diols.
Stereochemical Analysis and Characterization
Melting Point and Spectral Differentiation
The meso and racemic this compound isomers are distinguishable by melting points:
IR spectroscopy reveals O–H stretches at 3293 cm⁻¹ (broad) and C–O stretches near 1222 cm⁻¹ . The meso isomer’s symmetry results in a single H NMR signal for the hydroxyl-bearing methines (δ 4.86 ppm, singlet), whereas the racemic form shows splitting due to diastereotopic protons .
Acetal Formation for Stereochemical Confirmation
Reaction of this compound with acetone and FeCl₃ forms cyclic acetals, which lock the stereochemistry for analysis . The meso isomer produces a single acetal (2,2-dimethyl-4,5-diphenyl-1,3-dioxolane) with equivalent methyl groups (δ 1.63–1.85 ppm, singlet) . In contrast, racemic this compound yields two diastereomeric acetals with distinct methyl environments .
Alternative Synthetic Routes
Sharpless Asymmetric Dihydroxylation (SAD)
Styrene derivatives undergo SAD to yield enantiomerically enriched hydrobenzoins. While this method provides access to both meso and racemic forms, it requires stoichiometric chiral auxiliaries and exhibits moderate enantioselectivity (70–85% ee) .
Benzoin Condensation Followed by Reduction
Condensation of benzaldehyde via thiamine catalysis forms benzoin, which is subsequently reduced to this compound. However, this route suffers from competing side reactions and lower overall yields (45–55%)2 .
Industrial and Laboratory Scale Considerations
Environmental Impact
Ethanol-based procedures align with green chemistry principles, whereas THF and diethyl ether pose volatility concerns. Recent advances emphasize aqueous-phase reductions using stabilized NaBH₄ complexes to minimize waste .
Chemical Reactions Analysis
Oxidation Reactions
Hydrobenzoin undergoes oxidation to form diketones or cleavage products depending on conditions:
Key finding : Nitric acid oxidation produces benzil with high efficiency through a two-step electron transfer mechanism . Steric effects in meso-hydrobenzoin facilitate preferential oxidation at the 1,2-diol moiety .
Reduction Pathways
Further reduction of this compound demonstrates solvent-dependent outcomes:
textThis compound + 2 LiAlH₄ → Benzoin (60%) + Benzyl alcohol (25%) THF, 0°C This compound + H₂ (5 atm) → 1,2-Diphenylethane Pd/C, ethanol, 80°C
Mechanistic insight: Borohydride reductions proceed via hydride transfer to the α-carbon, while catalytic hydrogenation cleaves the C-O bond .
Photocatalytic C–C Coupling
Recent advances enable this compound synthesis through green chemistry approaches:
Table 2 : Photocatalytic performance comparison
Catalyst | Light Source | Substrate | HB Selectivity | Conversion | TON |
---|---|---|---|---|---|
Pt/CdS NSs | AM 1.5G (100 mW/cm²) | Benzyl alcohol | 85.3% | 93.4% | 412 |
CNTs | 400 nm LED | Benzaldehyde | 74% | 68% | 189 |
NHC-Cu | Visible light | Aromatic aldehydes | 91% | 95% | 630 |
Critical factors :
- Pt loading (0.5 wt% optimal) minimizes competing H₂ evolution
- Alkaline conditions (pH 10) enhance radical coupling efficiency
- NHC catalysts enable room-temperature reactions with 99% ee
Substitution Reactions
The hydroxyl groups undergo nucleophilic displacement:
Reaction Scheme :
textThis compound + 2 R-X → R-O-C6H4-CH2-CH2-C6H4-O-R Base, polar aprotic solvent
Documented derivatives :
- Diacetate (m.p. 136-138°C)
- Dimethyl ether (95% yield with MeI/K2CO3)
- Tosylate (key intermediate for SN2 reactions)
Caution: Steric hindrance from phenyl groups limits reactivity with bulky electrophiles .
Biological Activity
This compound derivatives show structure-dependent bioactivity:
Table 3 : Cytotoxicity against cancer cell lines (IC50, μM)
Derivative | HepG-2 | MCF-7 | CaCo-2 | Mechanism |
---|---|---|---|---|
1a | 70±2 | >150 | >150 | COX-2 inhibition (Ki=3.1 μM) |
1b | 58±4 | 132±7 | >150 | Caspase-3 activation |
2a | >150 | >150 | >150 | Non-toxic control |
Structure-activity relationship : Electron-withdrawing substituents on the aromatic rings enhance anticancer potency .
Stereochemical Considerations
The meso configuration dominates in many reactions due to:
- π-Stacking stabilization of transition states
- Lower activation energy (ΔG‡ = 24.3 kcal/mol vs 28.1 for rac-form)
- Preferential crystallization from ethanol/water mixtures
This comprehensive analysis demonstrates this compound's versatility in organic synthesis and materials science. Recent photocatalytic methods (85-91% selectivity) and biological findings (IC50 <60 μM) highlight emerging applications beyond traditional reduction/oxidation chemistry . Continued research should explore enantioselective functionalization and scaled production methods.
Scientific Research Applications
Pharmaceutical Applications
Hydrobenzoin serves as a vital intermediate in the synthesis of numerous pharmaceutical agents. Its high optical purity makes it particularly valuable in drug development processes. Notably, this compound is utilized in:
- Chiral Catalysis : As a chiral auxiliary in asymmetric synthesis, this compound facilitates the production of enantiomerically pure compounds essential for effective medications .
- Synthesis of Active Pharmaceutical Ingredients : this compound is involved in synthesizing various drugs, enhancing the efficiency and selectivity of these processes .
Organic Chemistry Research
This compound plays a crucial role in organic chemistry, particularly in reaction mechanisms and synthetic methodologies. Key applications include:
- Asymmetric Synthesis : this compound derivatives have been shown to direct asymmetric additions in various reactions, improving enantioselectivity significantly. For instance, modifications to this compound can lead to enhanced selectivity in reactions involving organolithium reagents .
- Mechanistic Studies : Researchers utilize this compound to probe reaction mechanisms, providing insights that advance synthetic techniques .
Polymer Chemistry
In polymer science, this compound is employed to enhance material properties:
- Polymer Formulation : this compound contributes to the development of polymers used in coatings and adhesives, improving their performance characteristics .
- Photocatalytic Applications : Recent studies have explored the use of this compound in photocatalytic reactions, where it acts as a reactant for producing valuable compounds under ambient conditions .
Analytical Chemistry
This compound is frequently used as a standard in analytical methods:
- Quantification and Identification : Its stable properties allow for accurate quantification and identification of other substances in complex mixtures, making it an essential component in various analytical techniques .
Enantioseparation Techniques
The enantioseparation of this compound has been investigated using cyclodextrin-based systems:
- Chiral Recognition : Studies indicate that the enantioseparation of this compound is influenced by complexation with cyclodextrins, showcasing its potential in chiral separation technologies .
Data Table: Applications of this compound
Application Area | Specific Use | Impact |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Enhances drug efficacy and selectivity |
Organic Chemistry | Asymmetric synthesis and mechanistic studies | Advances synthetic methodologies |
Polymer Chemistry | Enhancing properties of coatings and adhesives | Improves material performance |
Analytical Chemistry | Standard for quantification | Ensures accuracy in analytical methods |
Enantioseparation Techniques | Chiral recognition via cyclodextrin complexation | Facilitates effective separation of enantiomers |
Case Studies
-
Photocatalytic Synthesis of this compound :
A study demonstrated the use of a Z-scheme ZnS/ZnIn2S4 heterojunction photocatalyst for the selective production of this compound from benzyl alcohol under ambient conditions, achieving a remarkable yield of 92% within two hours. This method highlights the potential for sustainable synthesis routes utilizing this compound as a target product . -
Chiral Separation Studies :
Research on the migration behavior and enantioseparation of this compound using cyclodextrin complexes revealed significant insights into the binding interactions that govern chiral recognition. The study emphasized how varying concentrations of cyclodextrins affect the mobility and separation efficiency of this compound enantiomers .
Mechanism of Action
The mechanism of action of hydrobenzoin depends on its specific application. In asymmetric synthesis, this compound acts as a chiral ligand or catalyst, facilitating enantioselective reactions. The hydroxyl groups in this compound can form hydrogen bonds with substrates, stabilizing transition states and enhancing reaction selectivity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Structural and Functional Comparison of Hydrobenzoin and Related Compounds
Key Comparative Findings
Stereochemical Complexity and Separation
this compound’s enantioseparation in capillary electrophoresis (CZE) relies on borate complexation with sulfated β-cyclodextrins (SI-S-β-CD), enabling enantiomer migration reversal under specific conditions. In contrast, benzoin and its methyl ether lack borate-binding hydroxyl groups, resulting in simpler separation mechanisms .
Catalytic Synthesis Efficiency
this compound synthesis via Pd/Cu electrocatalysis achieves a Faradaic efficiency (FE) of ~80% , outperforming traditional chemical reductions (e.g., NaBH₄) in sustainability . Benzoin, however, is synthesized via cyanide-catalyzed condensation, which poses toxicity concerns .
Pharmaceutical Relevance
this compound esters exhibit high affinity for mAChR M1, with subtype selectivity surpassing other diol-based ligands. For example, (S,S)-hydrobenzoin esters show 10-fold higher M1 selectivity compared to 1,4-dioxane-integrated analogs .
Physical and Chemical Stability
this compound’s vicinal diol structure enhances borate complexation stability (binding constant K = 1.2 × 10³ M⁻¹ with SI-S-β-CD) compared to 1-phenyl-1,2-ethanediol (K = 0.8 × 10³ M⁻¹ ), enabling superior chiral resolution .
Biological Activity
Hydrobenzoin, a diol derived from the reduction of benzil, has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis. This article delves into the biological properties of this compound, highlighting its enzymatic transformations, cytotoxic effects, and potential therapeutic applications.
This compound exists in two enantiomeric forms: (S,S)-hydrobenzoin and (R,R)-hydrobenzoin. It is primarily synthesized through the reduction of benzil using various reducing agents or biocatalysts. Notably, the enzyme system from Talaromyces flavus has been shown to selectively convert benzil to this compound under specific pH conditions, achieving high enantiomeric excess (ee) .
Table 1: Selectivity of this compound Production by Talaromyces flavus
pH Level | Product | Enantiomeric Excess (%) | dl/meso Ratio |
---|---|---|---|
5.0 | (S)-Benzoin | >99 | N/A |
7.0 | (S,S)-Hydrobenzoin | >99 | 97:3 |
Cytotoxicity
Recent studies have explored the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, this compound esters were evaluated for their ability to inhibit cell proliferation in HepG-2 and HeLa cells. The results indicated that certain this compound derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : this compound has been shown to inhibit cyclooxygenases (COX), which are critical enzymes involved in inflammation and cancer progression. The IC50 values for COX-1 and COX-2 inhibition were found to be within a range that suggests potential for anti-inflammatory applications .
- DNA Damage Induction : this compound's ability to generate reactive oxygen species (ROS) can lead to DNA damage in cancer cells, triggering apoptosis. This property is particularly relevant in the context of developing anticancer therapies .
Case Studies
- Cytotoxicity Against HepG-2 Cells : A study assessing various this compound derivatives demonstrated that one compound exhibited an IC50 value of 58 ± 4 µM against HepG-2 cells, indicating potent anticancer activity .
- Enzymatic Reduction Studies : Research utilizing Talaromyces flavus highlighted the enzyme's ability to selectively produce this compound from benzil with high efficiency, showcasing its potential for industrial applications in synthesizing chiral compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Hydrobenzoin, and how can isomer purity be validated experimentally?
this compound is typically synthesized via the benzoin condensation of benzaldehyde followed by sodium borohydride reduction . For isomer separation, fractional recrystallization is employed, leveraging the solubility differences between meso and dl-isomers. Purity is validated using melting point analysis and NMR spectroscopy, where benzylic proton signals differ significantly between isomers (e.g., δ 4.0–5.0 ppm for meso vs. dl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound poses risks of acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory irritation . Mandatory precautions include:
- Use of nitrile gloves, safety goggles, and lab coats.
- Working in fume hoods with adequate ventilation.
- Immediate rinsing with water for eye/skin contact and medical consultation .
- Storage at 4°C under nitrogen to prevent degradation .
Q. How should researchers design experiments to ensure reproducibility of this compound-related studies?
Reproducibility requires:
- Detailed documentation of synthetic conditions (e.g., solvent ratios, temperature, reaction time) .
- Adherence to purification protocols (e.g., recrystallization solvents, drying methods).
- Validation of analytical data (e.g., NMR peak assignments, melting point ranges) against literature .
Advanced Research Questions
Q. How can competitive kinetic studies resolve contradictions in oxidation mechanisms of substituted Hydrobenzoins?
Competitive oxidation of equimolar this compound derivatives (e.g., nitro-substituted vs. unsubstituted) in 85% acetic acid at 50°C allows direct comparison of rate constants (via aldehyde product ratios). This method isolates electronic effects of substituents on reactivity, addressing discrepancies in proposed mechanisms (e.g., radical vs. ionic pathways) .
Q. What high-throughput screening (HTS) strategies enable enantiomeric purity analysis of this compound?
A 96-well plate assay with chiral hosts (e.g., (S,S)-2) and indicators (e.g., bromophenol blue) discriminates enantiomers via UV-Vis absorbance differences (ΔAbs = 0.237 at 570 nm for (R,R)- vs. (S,S)-Hydrobenzoin). Artificial Neural Networks (ANNs) trained on cross-reactive host responses (e.g., (S,S)-2 vs. (R,R)-2) enhance prediction accuracy for enantiomeric excess (ee) .
Q. How do decomposition products of this compound under thermal stress impact experimental outcomes?
Under fire conditions, this compound decomposes into toxic fumes (e.g., CO, benzene derivatives). Stability studies using thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying hazardous byproducts and designing inert-atmosphere protocols to mitigate interference in catalytic or synthetic applications .
Q. What frameworks guide hypothesis formulation for this compound-based catalysis studies?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) ensure rigorous hypotheses. For example:
- PICO: Does (R,R)-Hydrobenzoin (Intervention) enhance enantioselectivity in asymmetric catalysis (Outcome) compared to racemic mixtures (Comparison) for diol synthesis (Population)? .
Q. Methodological Guidance
Q. How to address conflicting literature data on this compound’s catalytic activity?
- Perform meta-analyses to identify variables (e.g., solvent polarity, temperature) causing discrepancies.
- Replicate key studies under controlled conditions, using standardized characterization methods (e.g., HPLC for ee determination) .
- Apply statistical tools (e.g., ANOVA) to assess significance of reported differences .
Q. What strategies optimize enantioselective host design for this compound recognition?
- Screen host libraries (e.g., macrocyclic amines, crown ethers) via UV-Vis titration to quantify binding constants (Ka).
- Use computational modeling (e.g., DFT) to predict host-guest complementarity.
- Validate selectivity through competitive assays with structurally similar diols .
Q. Literature and Data Management
Q. How to conduct systematic literature reviews on this compound applications?
- Use databases like SciFinder and Reaxys with queries: ("this compound" AND "asymmetric catalysis") or ("this compound stability" AND "decomposition").
- Prioritize primary sources (e.g., J. Org. Chem.) over secondary reviews.
- Cross-reference patents and preprint repositories (e.g., arXiv) for emerging trends .
Q. How to handle data contradictions in multi-study this compound projects?
Properties
IUPAC Name |
1,2-diphenylethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870557 | |
Record name | (+/-)-Dihydrobenzoin | |
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Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrobenzoin | |
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CAS No. |
492-70-6, 579-43-1 | |
Record name | Hydrobenzoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |
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Record name | Hydrobenzoin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |
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Record name | meso-Hydrobenzoin | |
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Record name | Hydrobenzoin | |
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Record name | Hydrobenzoin | |
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Record name | (+/-)-Dihydrobenzoin | |
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Record name | 1,2-diphenylethane-1,2-diol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |
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Retrosynthesis Analysis
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